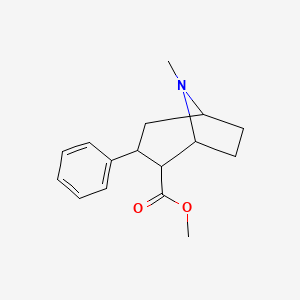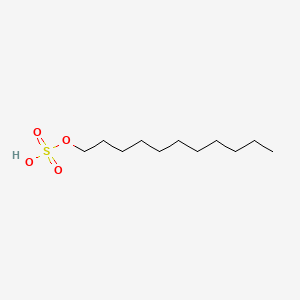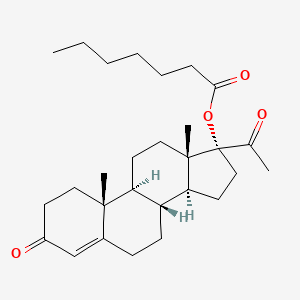
17-Hydroxyprogesterone heptanoate
Overview
Description
17-Hydroxyprogesterone heptanoate, also known as 17α-Hydroxyprogesterone heptanoate, is a synthetic progestogen ester. It is a derivative of progesterone and 17α-hydroxyprogesterone, and is used for its progestogenic properties. This compound has been utilized in various medical applications, particularly in hormone therapy and reproductive health .
Mechanism of Action
Target of Action
17-Hydroxyprogesterone Heptanoate (OHPH), also known as Hydroxyprogesterone Enanthate (OHPE), is a synthetic progestogen . Its primary target is the progesterone receptor (PR) . The progesterone receptor is a biological target of progestogens like progesterone .
Mode of Action
OHPH acts as an agonist of the progesterone receptor . This means it binds to the progesterone receptor and activates it, similar to the natural hormone progesterone . The binding affinity of ohph to the progesterone receptor is weaker in comparison to progesterone .
Biochemical Pathways
17-Hydroxyprogesterone (17-OHP) is an intermediate steroid in the adrenal biosynthetic pathway from cholesterol to cortisol . It is the substrate for steroid 21-hydroxylase . An inherited deficiency of 21-hydroxylase leads to greatly increased serum concentrations of 17-OHP .
Pharmacokinetics
It is known that ohph is administered via intramuscular injection at regular intervals . This method of administration suggests that the compound may have a prolonged release and systemic exposure.
Result of Action
The activation of the progesterone receptor by OHPH leads to a variety of molecular and cellular effects. These effects are similar to those of natural progesterone and include changes in gene expression, cell growth, and differentiation .
Action Environment
The action of OHPH can be influenced by various environmental factors. For instance, the efficacy of OHPH can be affected by the individual’s hormonal status, which can vary due to factors such as age, sex, and health condition
Biochemical Analysis
Biochemical Properties
17-Hydroxyprogesterone heptanoate plays a significant role in biochemical reactions as an agonist of the progesterone receptor. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to the progesterone receptor, mimicking the action of natural progesterone. This interaction leads to the activation of progesterone-responsive genes, influencing various physiological processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and differentiation. Additionally, it impacts the metabolism of cells by regulating the synthesis of proteins and other biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the progesterone receptor. This binding leads to the activation or inhibition of specific genes, depending on the cellular context. The compound can also interact with other receptors, such as the glucocorticoid receptor, albeit with lower affinity. These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods when stored under appropriate conditions. Its degradation products may have different biological activities, which can influence the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively mimic the action of natural progesterone, promoting normal physiological processes. At higher doses, it may cause adverse effects, such as toxicity and hormonal imbalances. These threshold effects are essential for determining the safe and effective use of this compound in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 17α-hydroxylase and 21-hydroxylase, which convert it into active metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its role in regulating various physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported to the nucleus, where it binds to the progesterone receptor and exerts its effects. The distribution of this compound is crucial for its biological activity and therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it interacts with the progesterone receptor and modulates gene expression. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyprogesterone heptanoate involves the esterification of 17α-hydroxyprogesterone with heptanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxyprogesterone heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
17-Hydroxyprogesterone heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its role in steroidogenesis and its effects on cellular processes.
Medicine: Utilized in hormone replacement therapy and the treatment of reproductive disorders.
Comparison with Similar Compounds
Hydroxyprogesterone caproate: Similar in structure but with a different ester chain length.
Hydroxyprogesterone acetate: Another ester derivative with distinct pharmacological properties.
Progesterone: The natural hormone from which these synthetic derivatives are derived.
Uniqueness: 17-Hydroxyprogesterone heptanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and pharmacodynamics. This compound has been shown to have a longer duration of action compared to other similar compounds, making it suitable for certain therapeutic applications .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22-,23+,24+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJYZYWCGKSMSV-BDPSOKNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196666 | |
| Record name | 17-Hydroxyprogesterone heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4596-16-1 | |
| Record name | 17-[(1-Oxoheptyl)oxy]pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4596-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Hydroxyprogesterone heptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxyprogesterone heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-hydroxypregn-4-ene-3,20-dione 17-heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPROGESTERONE HEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGN17RX8K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



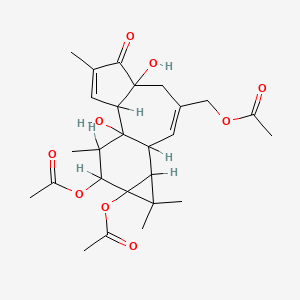
![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)
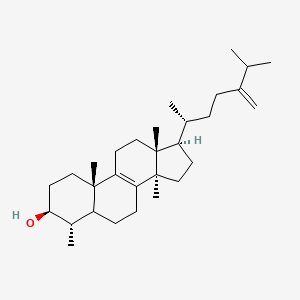
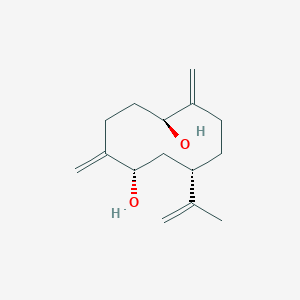


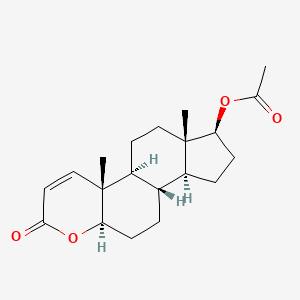

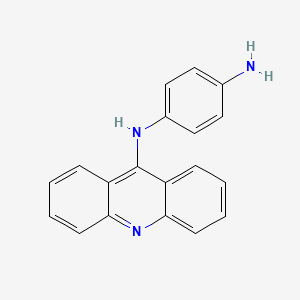
![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)
